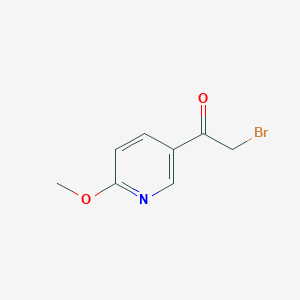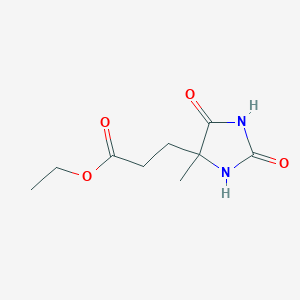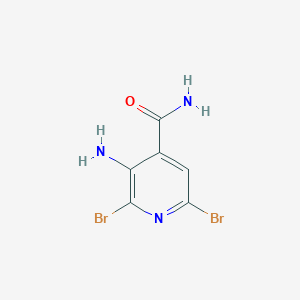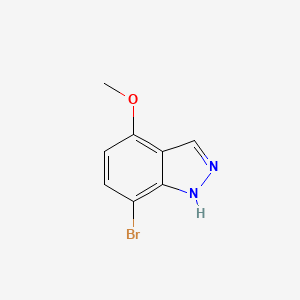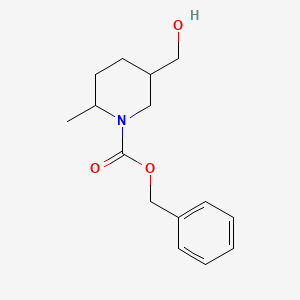![molecular formula C7H5BrN2OS B1379929 6-Bromo-2-metiltieno[2,3-d]pirimidin-4(1H)-ona CAS No. 1159979-34-6](/img/structure/B1379929.png)
6-Bromo-2-metiltieno[2,3-d]pirimidin-4(1H)-ona
Descripción general
Descripción
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinone ring fused with a thiophene ring
Aplicaciones Científicas De Investigación
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary targets of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , AK , and Cdk4 . These enzymes play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one interacts with its targets by acting as a potent and highly selective inhibitor . By binding to these enzymes, it prevents them from catalyzing their respective reactions, leading to changes in the cellular signaling pathways they regulate.
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 affects several biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR signaling pathway , which is involved in cell survival and growth . Similarly, the inhibition of Cdk4 can affect the cell cycle regulation , potentially leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been shown to have gooddrug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the drug reaches its target sites in the body.
Result of Action
The molecular and cellular effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one’s action depend on the specific cell type and the pathways it affects. Given its targets, the compound could potentially haveantiviral , antimicrobial , and anticancer effects . For example, by inhibiting tyrosine kinase, it could disrupt cancer cell growth and survival .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior . Additionally, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates.
Molecular Mechanism
At the molecular level, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These molecular interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety profile. Long-term exposure to 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one in vitro and in vivo has been associated with sustained changes in cellular behavior, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways, leading to therapeutic benefits . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where specific dosages result in significant biological responses, highlighting the importance of dose optimization in preclinical studies.
Metabolic Pathways
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with altered biological activity . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake, localization, and accumulation in target tissues, influencing its therapeutic potential . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity . The precise subcellular localization of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is essential for understanding its mechanism of action and optimizing its therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2-methylthiophene followed by cyclization with appropriate reagents to form the thienopyrimidine core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the thienopyrimidine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions may involve the use of solvents like dichloromethane, acetonitrile, and dimethylformamide, along with catalysts such as palladium, copper, and iron complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thienopyrimidines.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-methylthieno[2,3-d]pyrimidin-2-amine
- 7-Bromo-2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group on the thienopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-6(11)4-2-5(8)12-7(4)10-3/h2H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURGQYERSQEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159979-34-6 | |
| Record name | 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



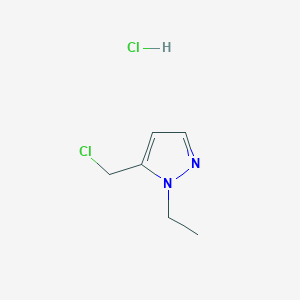
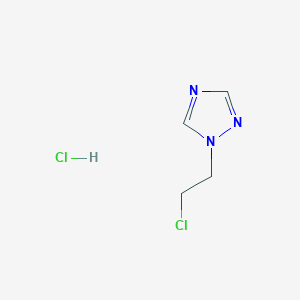
![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)
![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)
